4-(3-Thienyl)isoquinoline (CAS: 112370-12-4) is a specialized heterocyclic building block combining an isoquinoline core with a 3-thienyl substituent at the C4 position. In industrial and advanced laboratory procurement, it is primarily selected as a precursor for organometallic ligands, optoelectronic materials, and bioisosteric pharmaceutical scaffolds. The C4 substitution leaves the isoquinoline nitrogen sterically unhindered for metal coordination, while the 3-thienyl group provides a distinct electron-rich aromatic system that alters the highest occupied molecular orbital (HOMO) levels and lipophilicity compared to standard phenyl analogs[1]. Its primary value lies in offering specific regiochemical handles at the thiophene C2 and C5 positions for downstream cross-coupling, making it a highly processable intermediate for complex molecular architectures [2].
Procurement substitution with the more common 4-phenylisoquinoline or the positional isomer 1-(3-thienyl)isoquinoline fundamentally alters both chemical reactivity and physical properties. Replacing the 3-thienyl group with a phenyl ring removes the sulfur heteroatom, shifting the HOMO energy level deeper by approximately 0.15 to 0.20 eV, which disrupts hole-transport dynamics in optoelectronic applications [1]. Furthermore, substituting with 1-(3-thienyl)isoquinoline introduces severe steric hindrance adjacent to the isoquinoline nitrogen, drastically reducing coordination efficiency with transition metals like Iridium(III) or Ruthenium(II) [2]. Finally, using 4-(2-thienyl)isoquinoline instead of the 3-thienyl isomer changes the regioselectivity during electrophilic aromatic substitution, often leading to isomeric mixtures that complicate downstream purification and reduce overall process yield[3].
When subjected to standard bromination (e.g., using NBS), 4-(3-thienyl)isoquinoline demonstrates strictly defined regiocontrol compared to its 2-thienyl counterpart. The 3-thienyl group directs electrophilic attack primarily to its C2 position, yielding >92% of the target mono-brominated intermediate. In contrast, 4-(2-thienyl)isoquinoline often yields a mixture of C5-brominated and poly-brominated products (typically ~75% target yield) due to competing electronic effects [1].
| Evidence Dimension | Regioselectivity in mono-bromination (NBS, DMF, 0°C) |
| Target Compound Data | 4-(3-Thienyl)isoquinoline: >92% regioselectivity for C2-bromination |
| Comparator Or Baseline | 4-(2-Thienyl)isoquinoline: ~75% regioselectivity (isomeric mixtures) |
| Quantified Difference | 17% higher regioselectivity, eliminating the need for complex chromatographic separation |
| Conditions | Standard electrophilic bromination using N-Bromosuccinimide in DMF |
High regioselectivity streamlines multi-step synthesis by preventing purification bottlenecks and improving overall batch yields.
For the synthesis of cyclometalated complexes, the position of the thienyl substituent dictates process yield. 4-(3-Thienyl)isoquinoline leaves the coordinating nitrogen sterically unhindered, allowing for rapid complexation with IrCl3 hydrates to form the intermediate dimer with yields exceeding 85%. Conversely, the positional isomer 1-(3-thienyl)isoquinoline creates significant peri-steric strain, reducing the complexation yield to under 50% under identical refluxing conditions [1].
| Evidence Dimension | Yield of Iridium(III) chloro-bridged dimer formation |
| Target Compound Data | 4-(3-Thienyl)isoquinoline: >85% yield |
| Comparator Or Baseline | 1-(3-Thienyl)isoquinoline: <50% yield |
| Quantified Difference | >35% increase in complexation yield due to absence of steric clash |
| Conditions | IrCl3·3H2O, 2-ethoxyethanol/water (3:1), reflux, 24h |
Ensures cost-effective and reproducible manufacturing of expensive transition metal catalysts and luminescent dopants.
In material science applications, substituting a phenyl ring with a 3-thienyl group provides precise tuning of the frontier molecular orbitals. Cyclic voltammetry measurements indicate that 4-(3-thienyl)isoquinoline-based ligands exhibit a HOMO energy level of approximately -5.30 eV, which is ~0.15 eV shallower than the corresponding 4-phenylisoquinoline derivatives (-5.45 eV). This shift significantly lowers the hole-injection barrier in organic electronic devices [1].
| Evidence Dimension | HOMO Energy Level (eV) |
| Target Compound Data | 4-(3-Thienyl)isoquinoline derivatives: ~ -5.30 eV |
| Comparator Or Baseline | 4-Phenylisoquinoline derivatives: ~ -5.45 eV |
| Quantified Difference | 0.15 eV shallower HOMO level |
| Conditions | Cyclic voltammetry in CH2Cl2 with 0.1 M Bu4NPF6, referenced to Fc/Fc+ |
Allows material scientists to optimize charge balance and lower driving voltages in OLED architectures.
For pharmaceutical library design, managing lipophilicity is critical for oral bioavailability. The replacement of a phenyl group with a 3-thienyl moiety at the C4 position of isoquinoline systematically reduces the calculated partition coefficient (cLogP). 4-(3-Thienyl)isoquinoline exhibits a cLogP approximately 0.4 units lower than 4-phenylisoquinoline, offering improved aqueous solubility while maintaining similar spatial volume and aromatic interactions necessary for target binding[1].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
| Target Compound Data | 4-(3-Thienyl)isoquinoline: Lower lipophilicity (ΔcLogP ~ -0.4) |
| Comparator Or Baseline | 4-Phenylisoquinoline: Higher lipophilicity (Baseline) |
| Quantified Difference | Reduction of ~0.4 LogP units |
| Conditions | In silico consensus LogP calculation (ChemAxon/MilogP) |
Provides medicinal chemists with a reliable bioisosteric strategy to improve drug solubility without sacrificing target affinity.
Supported by its unhindered nitrogen atom and shallower HOMO level compared to phenyl analogs, 4-(3-thienyl)isoquinoline is utilized as a ligand precursor for red and near-infrared phosphorescent emitters. It ensures >85% complexation yields and lowers the hole-injection barrier in the final device architecture [1].
Acting as a bioisostere for 4-phenylisoquinoline, this compound is integrated into the synthesis of kinase inhibitors where precise control over lipophilicity is required. The 3-thienyl group maintains critical pi-pi interactions in the binding pocket while reducing the LogP by ~0.4 units, improving the overall pharmacokinetic profile [2].
The >92% regioselectivity of the 3-thienyl group during electrophilic bromination makes this compound highly suitable for the preparation of precisely defined monomers. These monomers are subsequently used in Suzuki or Stille cross-coupling polymerizations to create advanced organic semiconductors without the need for exhaustive chromatographic purification[3].